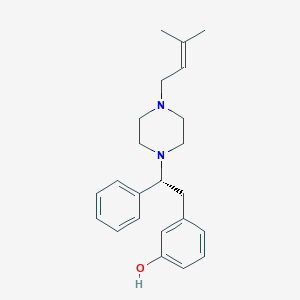
Vhz6RT776L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Vhz6RT776L involves synthetic routes that include the use of pyrrolopyridine-structure compounds . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Vhz6RT776L undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include molecular oxygen, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.
Scientific Research Applications
Vhz6RT776L has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of other complex molecules . In biology and medicine, its inhibitory activity on JAK family proteins makes it a valuable compound for studying signal transduction pathways and developing therapeutic agents for diseases such as cancer and autoimmune disorders
Mechanism of Action
The mechanism of action of Vhz6RT776L involves its interaction with JAK family proteins, which are key regulators of various cellular processes . By inhibiting these proteins, this compound disrupts signal transduction pathways, leading to the modulation of gene expression and cellular responses. This inhibition can result in the suppression of abnormal cell growth and immune responses, making it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
Vhz6RT776L can be compared with other JAK inhibitors, such as tofacitinib and ruxolitinib . While these compounds share a similar mechanism of action, this compound is unique in its chemical structure and specific inhibitory activity. Other similar compounds include pyridazine and pyrrolopyridine derivatives, which also exhibit inhibitory activity on JAK family proteins . The uniqueness of this compound lies in its specific molecular interactions and potential for drug development.
Properties
CAS No. |
61311-01-1 |
|---|---|
Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-[(2R)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol |
InChI |
InChI=1S/C23H30N2O/c1-19(2)11-12-24-13-15-25(16-14-24)23(21-8-4-3-5-9-21)18-20-7-6-10-22(26)17-20/h3-11,17,23,26H,12-16,18H2,1-2H3/t23-/m1/s1 |
InChI Key |
WLHCNEPBQJOHKW-HSZRJFAPSA-N |
Isomeric SMILES |
CC(=CCN1CCN(CC1)[C@H](CC2=CC(=CC=C2)O)C3=CC=CC=C3)C |
Canonical SMILES |
CC(=CCN1CCN(CC1)C(CC2=CC(=CC=C2)O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















